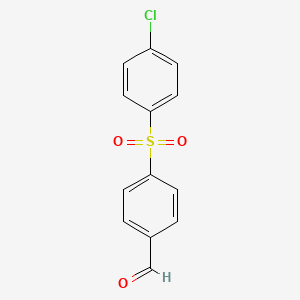

4-((4-Chlorophenyl)sulfonyl)benzaldehyde

Vue d'ensemble

Description

“4-((4-Chlorophenyl)sulfonyl)benzaldehyde” is a chemical compound with the molecular formula C13H9ClO3S . It has a molecular weight of 280.73 g/mol . The IUPAC name for this compound is 4-(4-chlorophenyl)sulfonylbenzaldehyde .

Synthesis Analysis

While specific synthesis methods for “4-((4-Chlorophenyl)sulfonyl)benzaldehyde” were not found, a related compound, “4-chlorosulfonyl-benzoic acid”, has been synthesized by heating a mixture to 40°C for 2 hours . The reaction mixture was then poured into ice water, filtered, and dried to afford the product .Molecular Structure Analysis

The compound has a complex structure with a sulfonyl group attached to a benzaldehyde group . The InChI string for this compound is InChI=1S/C13H9ClO3S/c14-11-3-7-13(8-4-11)18(16,17)12-5-1-10(9-15)2-6-12/h1-9H . The canonical SMILES representation is C1=CC(=CC=C1C=O)S(=O)(=O)C2=CC=C(C=C2)Cl .Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm³ . It has a boiling point of 463.4±30.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 72.5±3.0 kJ/mol . The flash point is 234.1±24.6 °C . The compound has a molar refractivity of 70.1±0.4 cm³ . It has 3 hydrogen bond acceptors and 0 hydrogen bond donors . It has 3 freely rotating bonds . The topological polar surface area is 59.6 Ų .Applications De Recherche Scientifique

Synthesis of New Derivatives

This compound is used in the synthesis of new derivatives, specifically valine-derived compounds . These include N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives . The structures of these newly synthesized compounds were confirmed by spectral data and elemental analysis results .

Antimicrobial Activity

The new compounds synthesized from “4-((4-Chlorophenyl)sulfonyl)benzaldehyde” have been assessed for their antimicrobial activity . For instance, the 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and the corresponding 1,3-oxazol-5(4H)-one exhibited antimicrobial activity against Gram-positive bacterial strains .

Anti-Biofilm Agents

The synthesized compounds also show potential as anti-biofilm agents . Biofilms are a major concern in medical and industrial fields due to their resistance to antimicrobial agents. Therefore, the development of effective anti-biofilm agents is of great importance.

Toxicity Studies

The toxicity of these new compounds has been evaluated using aquatic crustacean Daphnia magna . This provides valuable information about the environmental impact of these compounds.

In Silico Studies

In silico studies have been performed on these new compounds to understand their potential mechanism of action and toxicity . This involves the use of computer simulations to predict how the compounds will interact with biological systems.

Oxidation Reactions

“4-((4-Chlorophenyl)sulfonyl)benzaldehyde” can be oxidized by heating at reflux with CrO3 in glacial acetic acid . This reaction is part of the multi-step synthesis process used to create new derivatives .

Safety and Hazards

Propriétés

IUPAC Name |

4-(4-chlorophenyl)sulfonylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3S/c14-11-3-7-13(8-4-11)18(16,17)12-5-1-10(9-15)2-6-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBVLYDUSHDJOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355201 | |

| Record name | 4-(4-Chlorobenzene-1-sulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Chlorophenyl)sulfonyl)benzaldehyde | |

CAS RN |

77422-24-3 | |

| Record name | 4-(4-Chlorobenzene-1-sulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 77422-24-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chlorophenyl)sulfanyl]-4-(dimethylamino)-3-buten-2-one](/img/structure/B1298717.png)

![5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde](/img/structure/B1298721.png)

![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)

![2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B1298741.png)

![5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298743.png)